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Compound of Interest

Compound Name: 2,5-Difluorobenzyl alcohol

Cat. No.: B1297542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2,5-difluorobenzyl alcohol. It
includes tabulated spectral data, detailed experimental protocols, and a logical workflow for

spectroscopic analysis, designed to assist in the identification, characterization, and quality

control of this compound in a research and development setting.

Spectroscopic Data
The following sections present the key spectral data for 2,5-difluorobenzyl alcohol (CAS No:

75853-20-2, Molecular Formula: C₇H₆F₂O, Molecular Weight: 144.12 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 2,5-difluorobenzyl alcohol are crucial for its structural elucidation. Due to

the fluorine substituents, both proton (¹H) and carbon (¹³C) NMR spectra will exhibit

characteristic splitting patterns (coupling) between the fluorine atoms and the neighboring

protons and carbons.

Please note: The following NMR data is predicted and has been sourced from computational

models as experimental data is not readily available in the public domain. These predictions

are intended to provide a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for 2,5-Difluorobenzyl Alcohol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10 - 7.30 m 3H
Aromatic protons (H-

3, H-4, H-6)

~4.70 s 2H
Methylene protons (-

CH₂OH)

~2.50 br s 1H Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data for 2,5-Difluorobenzyl Alcohol

Chemical Shift (δ) ppm Assignment

~159 (dd) C-F (C-2)

~157 (dd) C-F (C-5)

~130 (dd) C-1

~116 (dd) Aromatic CH

~115 (dd) Aromatic CH

~114 (dd) Aromatic CH

~60 -CH₂OH

Note: 'dd' denotes a doublet of doublets, arising from coupling to the two fluorine atoms.

Infrared (IR) Spectroscopy
The IR spectrum of 2,5-difluorobenzyl alcohol is characterized by the presence of a hydroxyl

group, an aromatic ring, and carbon-fluorine bonds.

Please note: The following IR data is based on predicted spectra and common absorption

ranges for the functional groups present.

Table 3: Key IR Absorption Bands for 2,5-Difluorobenzyl Alcohol
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Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (hydroxyl group)

~3030 Medium Aromatic C-H stretch

1700 - 1500 Medium Aromatic C=C bending

1250 - 1000 Strong C-F stretch

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
The mass spectrum of 2,5-difluorobenzyl alcohol provides information about its molecular

weight and fragmentation pattern upon ionization.

Table 4: Major Mass Spectrometry Fragments for 2,5-Difluorobenzyl Alcohol

m/z Relative Abundance Assignment

144 High Molecular Ion [M]⁺

127 Medium [M-OH]⁺ or [M+H-H₂O]⁺

123 High [M-F]⁺ (tentative)

115 High [C₇H₄F]⁺ (tentative)

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data of 2,5-difluorobenzyl
alcohol.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation:
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Dissolve 5-10 mg of 2,5-difluorobenzyl alcohol in approximately 0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment.

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).
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Phase correct the resulting spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,5-difluorobenzyl alcohol.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of neat 2,5-difluorobenzyl alcohol directly onto the ATR crystal (e.g.,

diamond).

Ensure complete coverage of the crystal surface.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Collect a background spectrum of the clean, empty ATR crystal before analyzing the

sample.

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,5-difluorobenzyl
alcohol.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

Sample Preparation:

Prepare a dilute solution of 2,5-difluorobenzyl alcohol (e.g., 100 µg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

Instrumentation:

A GC-MS system equipped with a capillary column (e.g., DB-5MS) and an electron

ionization (EI) source.

Gas Chromatography (GC) Conditions:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

Final hold: Hold at 280 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to 2,5-difluorobenzyl alcohol in the total ion

chromatogram (TIC).

Analyze the mass spectrum associated with this peak to identify the molecular ion and

major fragment ions.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical sample such as 2,5-difluorobenzyl alcohol.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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